

Synthesis of 4-Hydroxy-5-nitronicotinic acid from hydroxynicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-5-nitronicotinic acid

Cat. No.: B1322084

[Get Quote](#)

Synthesis of 4-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of **4-hydroxy-5-nitronicotinic acid**, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The document provides a comprehensive overview of the chemical properties of the precursor, 4-hydroxynicotinic acid, and the target compound. While a specific, validated experimental protocol for the direct nitration of 4-hydroxynicotinic acid to yield the 5-nitro derivative is not readily available in peer-reviewed literature, this guide proposes a putative synthetic method based on established principles of electrophilic aromatic substitution on pyridine rings. Detailed theoretical experimental protocols, potential signaling pathways for related compounds, and structured data tables are presented to assist researchers in the development of a viable synthetic strategy.

Introduction

Substituted nicotinic acids are a pivotal class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The introduction of a nitro group onto the pyridine ring can significantly modulate the electronic properties and biological activity of the

parent molecule, making **4-hydroxy-5-nitronicotinic acid** a valuable target for synthesis and further investigation. This guide provides a theoretical framework for the synthesis of this compound, addressing the current gap in available experimental literature.

Compound Data

Quantitative data for the starting material and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Properties of 4-Hydroxynicotinic Acid

Property	Value
Molecular Formula	C ₆ H ₅ NO ₃
Molecular Weight	139.11 g/mol
CAS Number	609-70-1
Appearance	Off-white to light yellow solid
Melting Point	>300 °C
Solubility	Soluble in 0.1 M NaOH

Table 2: Properties of **4-Hydroxy-5-nitronicotinic Acid**

Property	Value
Molecular Formula	C ₆ H ₄ N ₂ O ₅
Molecular Weight	184.11 g/mol [1]
CAS Number	911461-03-5 [1]
IUPAC Name	5-nitro-4-oxo-1H-pyridine-3-carboxylic acid [1]
Appearance	(Predicted) Yellowish solid
Melting Point	Not available
Solubility	Not available

Proposed Synthesis Pathway

The proposed synthesis of **4-hydroxy-5-nitronicotinic acid** involves the electrophilic nitration of 4-hydroxynicotinic acid. The reaction is anticipated to proceed via the generation of a nitronium ion (NO_2^+) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich pyridine ring.

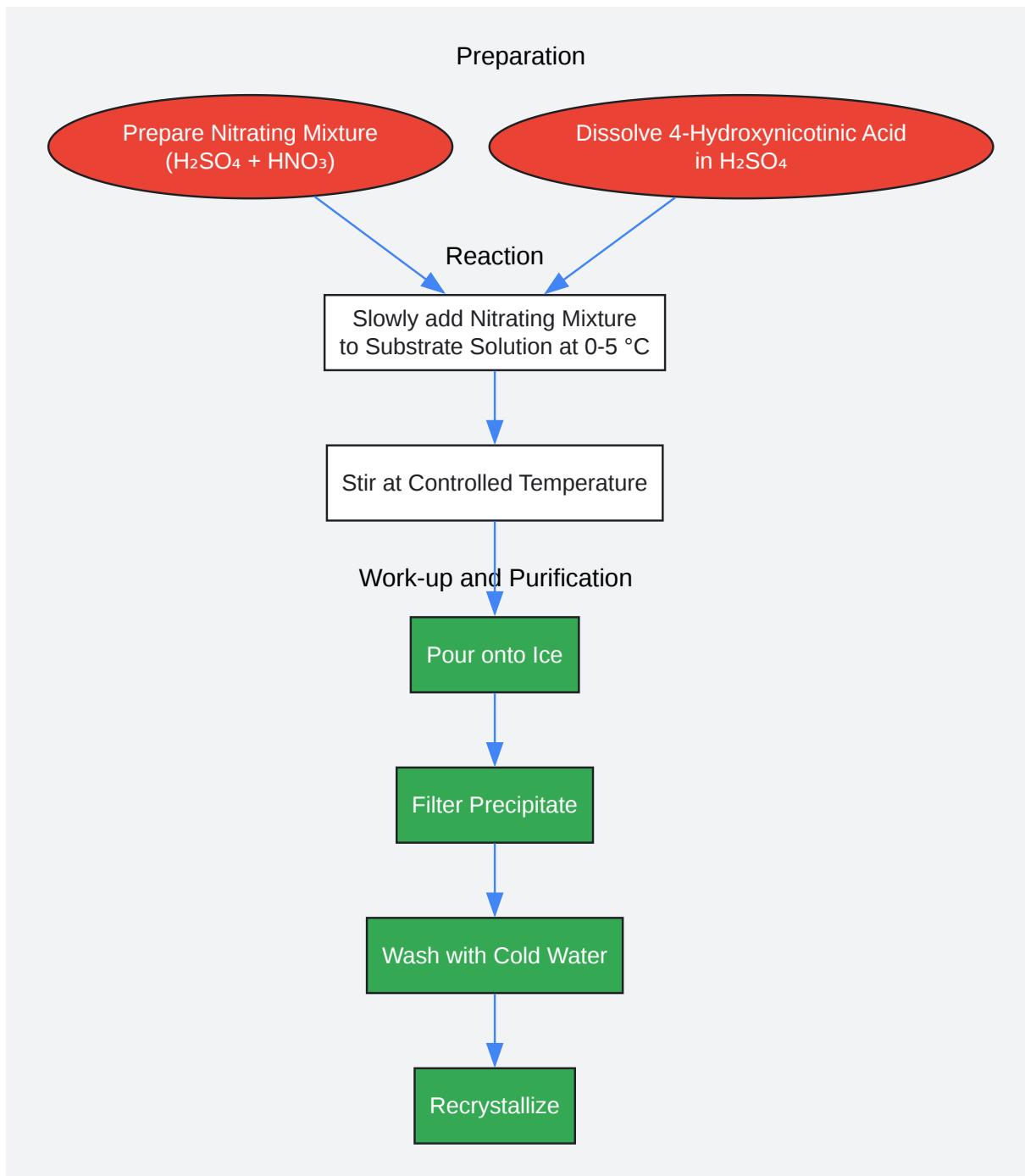
Caption: Proposed reaction pathway for the synthesis of **4-hydroxy-5-nitronicotinic acid**.

Theoretical Experimental Protocol

The following protocol is a putative method derived from general procedures for the nitration of aromatic compounds and specific examples of the nitration of related hydroxypyridine carboxylic acids. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves the use of strong acids and is exothermic.

Materials:

- 4-Hydroxynicotinic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Deionized water
- Ice


Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Thermometer
- Büchner funnel and flask
- Filter paper

Procedure:

- Preparation of the Nitrating Mixture: In a clean, dry beaker cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The mixture should be prepared fresh and kept cold.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-hydroxynicotinic acid in an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
- Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxynicotinic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The optimal temperature and time will need to be determined empirically.
- Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
- Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ | CID 22019202 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 4-Hydroxy-5-nitronicotinic acid from hydroxynicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322084#synthesis-of-4-hydroxy-5-nitronicotinic-acid-from-hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com